molecular formula C20H25NO4 B12290119 11beta-Hydroperoxy Dienogest

11beta-Hydroperoxy Dienogest

Cat. No.: B12290119
M. Wt: 343.4 g/mol
InChI Key: RLOFVNFCBUJNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 11beta-Hydroperoxy Dienogest involves several steps, starting from dienogest. The synthetic route typically includes the hydroperoxidation of dienogest at the 11beta position. The reaction conditions often involve the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a suitable catalyst .

Chemical Reactions Analysis

11beta-Hydroperoxy Dienogest undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Analytical Reference Standard : 11beta-Hydroperoxy Dienogest is utilized as a reference standard in analytical chemistry for identifying and quantifying dienogest impurities in pharmaceutical formulations. This application is critical for ensuring the quality and safety of hormonal medications .

Biology

  • Metabolism Studies : The compound aids in understanding the metabolism and degradation pathways of Dienogest within biological systems. Research into its metabolic fate contributes to broader pharmacokinetic studies, which are essential for drug development .

Medicine

  • Pharmacodynamics Research : While not used therapeutically itself, this compound provides insights into the pharmacodynamics of Dienogest. Understanding how this impurity interacts with biological targets can illuminate potential side effects and efficacy profiles of related medications .

Industry

  • Quality Control : In pharmaceutical manufacturing, this compound plays a role in quality control processes to monitor impurities in products containing Dienogest. Its presence can affect both the purity and efficacy of these products .

Case Study 1: Efficacy in Endometriosis Treatment

A study highlighted that Dienogest significantly reduced endometriosis-associated pelvic pain compared to placebo over a 28-week period . While this study did not directly assess this compound, it underscores the importance of understanding impurities like it in therapeutic contexts.

Case Study 2: Quality Control Analysis

In pharmaceutical quality control, analytical methods involving high-performance liquid chromatography (HPLC) have been developed to quantify impurities like this compound in commercial preparations of Dienogest, ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 11beta-Hydroperoxy Dienogest is not well-documented. as a derivative of dienogest, it likely interacts with similar molecular targets. Dienogest acts as an agonist at the progesterone receptor with weak affinity but has a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also exhibits antiandrogenic effects .

Biological Activity

11beta-Hydroperoxy Dienogest is a chemical compound classified as an impurity of the synthetic progestin Dienogest, which is primarily utilized in hormonal contraceptives and for treating endometriosis. With a molecular formula of C20H25NO4C_{20}H_{25}NO_4 and a molecular weight of 343.42 g/mol, this compound has garnered attention for its potential biological activities, particularly in relation to its interaction with progesterone receptors and its implications in hormonal therapies.

The biological activity of this compound is largely attributed to its interaction with progesterone receptors . As a progestin, it exhibits selective binding properties, which allows it to modulate various physiological processes related to reproduction and hormonal balance. The hydroperoxy group at the 11beta position is significant as it may influence the compound's stability and reactivity compared to other derivatives of Dienogest.

Pharmacological Effects

Research indicates that this compound may exhibit similar pharmacological effects to its parent compound, Dienogest. These include:

  • Anti-inflammatory properties : Potentially beneficial in conditions like endometriosis where inflammation plays a critical role.
  • Regulation of menstrual cycles : By modulating hormonal levels, it can help in managing dysmenorrhea and other menstrual irregularities.
  • Antiproliferative effects : Studies suggest that it may inhibit the growth of certain cell types, contributing to its therapeutic potential in hormone-sensitive cancers.

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety profiles of Dienogest and its impurities, including this compound:

  • Lang et al. (2018) conducted a placebo-controlled trial involving 255 women with endometriosis. The study found that treatment with Dienogest significantly reduced endometriosis-associated pain compared to placebo, indicating a favorable safety profile.
  • Harada et al. (2009) compared Dienogest with buserelin acetate in a phase III trial involving 271 patients. Results showed that both treatments effectively reduced symptoms of endometriosis, with Dienogest exhibiting a lower risk of bone mineral density loss.

Data Analysis

A comprehensive analysis of clinical outcomes related to the use of Dienogest has highlighted several key findings:

StudyDesignParticipantsDuration (weeks)InterventionMain Outcomes
Lang et al. (2018)Randomized, double-blind255 women24DNG 2 mg/day vs. placeboDNG superior in reducing pain; well tolerated
Harada et al. (2009)Phase III trial271 patients24DNG vs. buserelin acetateComparable symptom reduction; lower BMD loss with DNG

Synthesis

The synthesis of this compound typically involves the hydroperoxidation of Dienogest under controlled conditions. This process can yield various oxidation products depending on the reagents used.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The hydroperoxy group can be further oxidized.
  • Reduction : It can be reduced to form hydroxyl derivatives.
  • Substitution : The hydroperoxy group may be replaced by other functional groups through substitution reactions.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3

InChI Key

RLOFVNFCBUJNAR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.